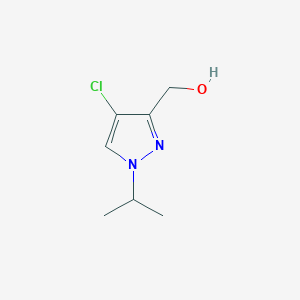

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group at the 4-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by chlorination and subsequent functional group modifications to introduce the isopropyl and hydroxymethyl groups. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

化学反应分析

Types of Reactions

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a non-chlorinated pyrazole derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

科学研究应用

Antiviral Activity

Recent studies have highlighted the potential of (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol as an antiviral agent. In a pharmacophore identification study, it was observed that this compound demonstrated significant activity against various viral strains. For instance, it showed promise in inhibiting the replication of the measles virus, with an effective concentration that exceeded the targeted therapeutic range for extended periods in vivo .

Antiparasitic Effects

The compound has also been investigated for its antiparasitic properties. In a study involving Trypanosoma brucei, this compound was found to enhance the lifespan of infected mice significantly compared to control groups, indicating its potential as a trypanostatic agent . The compound's efficacy in inhibiting parasite growth was noted at concentrations above its effective concentration threshold.

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the chloro group and isopropyl moiety plays a significant role in enhancing its biological activity. Studies have shown that modifications to the pyrazole ring can lead to variations in potency against different biological targets, including dihydroorotate dehydrogenase (DHODH), which is implicated in viral replication pathways .

Synthesis and Derivative Development

The synthesis of this compound typically involves controlled reactions between appropriate starting materials under specific conditions. Various synthetic routes have been explored to produce derivatives with improved efficacy and selectivity . For example, modifications that introduce additional functional groups have been shown to enhance the compound's antiviral and antiparasitic activities.

Efficacy Against Measles Virus

In a controlled study, this compound was administered to infected mice at varying doses. The results indicated a dose-dependent increase in survival rates, with optimal dosing leading to significant antiviral effects without severe toxicity . This study underscores the compound's potential as a therapeutic agent in treating viral infections.

Trypanosomiasis Model

Another study focused on the efficacy of this compound in a trypanosomiasis model. Mice treated with this compound exhibited an 11-day increase in lifespan compared to untreated controls, suggesting its role as a promising candidate for further development against parasitic infections .

Data Table: Summary of Research Findings

作用机制

The mechanism of action of (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups contribute to the compound’s binding affinity and selectivity, while the hydroxymethyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Similar Compounds

(4-Chloro-1-cyclopropyl-1H-pyrazol-3-yl)methanol: Similar structure but with a cyclopropyl group instead of an isopropyl group.

(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

生物活性

Overview

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole family, characterized by a chloro group at the 4-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 3-position. This unique structure suggests potential biological activities that merit investigation.

The presence of the isopropyl group may enhance the compound's reactivity and biological activity. The hydroxymethyl group is particularly noteworthy as it can participate in hydrogen bonding, influencing interactions with biological targets such as enzymes and receptors.

The mechanism of action involves the interaction of this compound with specific molecular targets. The chloro and isopropyl groups contribute to binding affinity and selectivity, while the hydroxymethyl group may facilitate critical hydrogen bonding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related pyrazole compounds have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to commercial antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| This compound | TBD | TBD |

Antiproliferative Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess antiproliferative effects against cancer cell lines. These effects are attributed to their ability to inhibit specific pathways involved in cell growth and proliferation. For example, compounds structurally similar to this compound have been evaluated for their efficacy in melanoma and colon cancer models .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | Melanoma | 20 |

| Compound D | Colon Cancer | 15 |

| This compound | TBD | TBD |

Case Studies

A notable case study explored the synthesis and evaluation of pyrazole derivatives for their biological activities. The study highlighted how modifications in substituents could lead to enhanced activity profiles against various pathogens and cancer cell lines. The results indicated that specific structural features were crucial for achieving desired biological effects, emphasizing the potential of this compound as a lead compound in drug discovery .

属性

IUPAC Name |

(4-chloro-1-propan-2-ylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKMXWRTQXYVKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。